An In-depth Technical Guide to the Mechanism of Action of Dithiopyr on Microtubule Assembly
An In-depth Technical Guide to the Mechanism of Action of Dithiopyr on Microtubule Assembly
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Dithiopyr is a pyridine herbicide widely utilized for pre-emergent and early post-emergent control of various grasses and broadleaf weeds.[1][2][3] Its primary mechanism of action involves the disruption of microtubule assembly, a critical process for cell division, leading to mitotic arrest and inhibition of root growth in susceptible plants.[1][2][4][5] This technical guide provides a comprehensive overview of dithiopyr's molecular mechanism, focusing on its effects on microtubule dynamics, the basis of resistance, and the experimental protocols used to investigate its action. While classified as a microtubule inhibitor, evidence suggests dithiopyr may not bind directly to tubulin but rather interacts with microtubule-associated proteins (MAPs) or microtubule organizing centers.[2][6][7] Resistance to dithiopyr has been linked to specific mutations in the α-tubulin gene, presenting an intriguing area of study regarding its precise binding target and mechanism.[8][9][10][11]
Core Mechanism of Action
Dithiopyr is a potent mitotic inhibitor that disrupts the formation and function of microtubules.[1][5] Microtubules are dynamic polymers of α- and β-tubulin heterodimers essential for numerous cellular processes, including the formation of the mitotic spindle during cell division.[12][13]
The key effects of dithiopyr at the cellular level include:
-
Inhibition of Microtubule Assembly: Dithiopyr prevents the normal polymerization of tubulin dimers into microtubules.[1][4]
-
Mitotic Arrest: By disrupting the mitotic spindle, dithiopyr causes cells to arrest in late prometaphase.[2] Cell entry into mitosis is not affected.[2]
-
Phenotypic Effects: This cellular disruption manifests as stunted root and shoot elongation, with characteristic swollen root tips in susceptible plants.[5][14]
Unlike other classes of microtubule-inhibiting herbicides, such as the dinitroanilines, which are known to bind directly to tubulin, dithiopyr's interaction is thought to be indirect. It is hypothesized that dithiopyr may alter microtubule polymerization and stability by interacting with microtubule-associated proteins (MAPs) or components of the microtubule organizing centers, rather than directly with the tubulin protein itself.[2][6][7]
Signaling Pathway and Logic
The proposed mechanism involves dithiopyr interfering with the regulatory proteins that control microtubule dynamics. This disruption prevents the proper formation of the mitotic spindle, triggering a cell cycle checkpoint that leads to arrest in prometaphase and ultimately inhibits cell division and plant growth.
Quantitative Data: Herbicide Resistance
Resistance to dithiopyr in weed biotypes provides quantitative insight into its efficacy. The 50% inhibitory concentration (I50), the concentration required to inhibit a biological process by 50%, is a key metric. Studies on resistant (R) and susceptible (S) populations of Eleusine indica (goosegrass) and Poa annua have quantified the level of resistance.
| Herbicide | Species | Biotype | I50 (g ai ha⁻¹) (Seedling Emergence) | Resistance Factor (R/S) | Reference |
| Dithiopyr | Eleusine indica | Susceptible (S) | - | - | [7] |
| Resistant (R) | 919.2 | - | [7] | ||
| Dithiopyr | Poa annua | Susceptible (S) | 42.2 | - | [10] |
| Resistant (R1) | 154.0 | 3.6 | [10] | ||
| Resistant (R2) | 114.2 | 2.7 | [10] | ||
| Resistant (R3) | 190.1 | 4.5 | [10] |
| Herbicide | Species | Biotype | I50 (g ai ha⁻¹) (Biomass Reduction) | Resistance Factor (R/S) | Reference |
| Dithiopyr | Poa annua | Susceptible (S) | 60.1 | - | [8] |
| Resistant (R1) | 234.9 | 3.9 | [8] | ||
| Resistant (R2) | 547.2 | 9.1 | [8] | ||
| Resistant (R3) | 673.2 | 11.2 | [8] |
Molecular Basis of Resistance
Despite the evidence that dithiopyr may not bind tubulin directly, resistance is conferred by specific point mutations in the α-tubulin gene (TUA).[9][10] This suggests a complex interaction, possibly where the conformation of tubulin altered by the mutation prevents the inhibitory action of dithiopyr on a MAP-tubulin complex.
-
Leu-136-Phe Mutation: A leucine-to-phenylalanine substitution at position 136 of α-tubulin has been identified in dithiopyr-resistant biotypes of Eleusine indica.[8][9][11] This mutation was previously known to confer resistance to dinitroaniline herbicides.[11]
-
Thr-239-Ile Mutation: A threonine-to-isoleucine substitution at position 239 of α-tubulin is associated with resistance to both dithiopyr and prodiamine in Poa annua.[8][10]
Three hypotheses may explain this connection:
-
The altered tubulin conformation due to the mutation may increase the affinity between tubulin dimers, overcoming the disruptive effect of dithiopyr on microtubule assembly.[9]
-
Prior selection from dinitroaniline herbicides, which do bind tubulin, may have selected for these mutations, which coincidentally also confer resistance to dithiopyr.[9]
-
There is an as-yet-unknown direct or allosteric interaction between dithiopyr, its primary target (e.g., a MAP), and the α-tubulin protein, making the system sensitive to tubulin mutations.[9]
Experimental Protocols
Investigating the effects of compounds like dithiopyr on microtubule assembly requires specific in vitro and in-cell assays.
In Vitro Tubulin Polymerization Assay (Turbidimetric)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. The assembly of tubulin into microtubules increases the turbidity of the solution, which can be monitored spectrophotometrically.[15]
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized, purified tubulin (>99%) in an ice-cold general tubulin buffer (e.g., G-PEM: 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 3-4 mg/mL.[15] Keep on ice.
-
Prepare serial dilutions of dithiopyr and control compounds (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor) in the buffer.[12][15] The final solvent (e.g., DMSO) concentration should be kept below 1%.[12]
-
-
Reaction Setup:
-
Data Acquisition:
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the maximum rate of polymerization (Vmax) and the final absorbance at steady state.[12]
-
Calculate the IC50 value by plotting the percentage of inhibition (relative to a vehicle control) against the logarithm of the dithiopyr concentration.[12]
-
Immunofluorescence Microscopy of Cellular Microtubules
This technique visualizes the microtubule network within cells, allowing for a qualitative and quantitative assessment of disruption caused by a compound.[18]
Methodology:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., plant protoplasts or a relevant cancer cell line) onto sterile glass coverslips and culture until the desired confluency.
-
Treat the cells with various concentrations of dithiopyr and controls for a specified duration (e.g., 24 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells, for example, with ice-cold methanol for 5-10 minutes at -20°C or with a formaldehyde-based fixative.[19]
-
-
Permeabilization and Blocking:
-
Wash the cells with PBS.
-
Permeabilize the cell membranes with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin) for 30-60 minutes.[20]
-
-
Antibody Incubation:
-
Mounting and Imaging:
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Dithiopyr - Wikipedia [en.wikipedia.org]
- 3. domyown.com [domyown.com]
- 4. Dithiopyr (Ref: RH 101664) [sitem.herts.ac.uk]
- 5. massnrc.org [massnrc.org]
- 6. Dithiopyr | C15H16F5NO2S2 | CID 91757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mitotic-inhibiting herbicide response variation in goosegrass (Eleusine indica) with a Leu-136-Phe substitution in α-tubulin | Weed Science | Cambridge Core [cambridge.org]
- 8. Improved Understanding of Mitotic-Inhibiting Herbicide Resistance in Poa annua and Eleusine indica [etd.auburn.edu]
- 9. Identification of two Eleusine indica (goosegrass) biotypes of cool‐season turfgrass resistant to dithiopyr - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cambridge.org [cambridge.org]
- 11. Mitotic-inhibiting herbicide response variation in goosegrass (<i>Eleusine indica</i>) with a Leu-136-Phe substitution in α-tubulin - ProQuest [proquest.com]
- 12. benchchem.com [benchchem.com]
- 13. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Bases for Sensitivity to Tubulin-Binding Herbicides in Green Foxtail - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Tubulin Polymerization Assay [bio-protocol.org]
- 17. abscience.com.tw [abscience.com.tw]
- 18. benchchem.com [benchchem.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
